molecular formula C11H15NO3 B1511585 4-((4-Methoxyphenyl)amino)tetrahydrofuran-3-ol CAS No. 1178131-96-8

4-((4-Methoxyphenyl)amino)tetrahydrofuran-3-ol

Cat. No.: B1511585
CAS No.: 1178131-96-8
M. Wt: 209.24 g/mol
InChI Key: MQTIBINNRCLVAD-UHFFFAOYSA-N
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Description

4-((4-Methoxyphenyl)amino)tetrahydrofuran-3-ol is a tetrahydrofuran (THF) derivative featuring a para-methoxyphenylamino substituent at the C4 position and a hydroxyl group at C2. This compound belongs to a class of bioactive molecules where the THF ring serves as a scaffold for functional groups that modulate physicochemical properties and biological interactions.

Properties

IUPAC Name

4-(4-methoxyanilino)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-4-2-8(3-5-9)12-10-6-15-7-11(10)13/h2-5,10-13H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTIBINNRCLVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734060
Record name 4-(4-Methoxyanilino)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178131-96-8
Record name 4-(4-Methoxyanilino)oxolan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-((4-Methoxyphenyl)amino)tetrahydrofuran-3-ol, a compound featuring a tetrahydrofuran core with an amino and methoxyphenyl substituent, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antibacterial properties, supported by relevant data tables and research findings.

Antiviral Activity

Recent studies have highlighted the compound's potential as an HIV-1 protease inhibitor. The design of inhibitors based on the tetrahydrofuran scaffold has shown promising results in inhibiting HIV-1 protease activity. For instance, compounds with a methoxy substituent at the C4 position exhibited significant enzyme inhibitory activity and enhanced antiviral effects against multidrug-resistant HIV-1 variants.

Key Findings:

  • Inhibitory Potency : Inhibitors derived from tetrahydrofuran structures demonstrated K_i values in the picomolar range, indicating potent interactions with HIV-1 protease.
  • Mechanism of Action : The presence of a methoxy group facilitates hydrogen bonding interactions within the enzyme's active site, enhancing binding affinity and specificity for the target enzyme .

Table 1: Summary of Antiviral Activity

CompoundK_i (pM)IC_50 (nM)Remarks
Inhibitor 31.535Significant activity against HIV-1
Inhibitor 25j0.522Enhanced potency due to steric effects

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies indicate that derivatives of tetrahydrofuran can exhibit selective cytotoxicity against various cancer cell lines.

Case Study: Breast Cancer

A study evaluating related compounds showed that certain derivatives exhibited significant anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). Notably, compounds demonstrated IC_50 values ranging from 1.52 to 6.31 μM, with a selectivity index favoring cancer cells over normal breast cells.

Table 2: Anticancer Activity Against Breast Cancer Cell Lines

CompoundCell LineIC_50 (μM)Selectivity Index
Compound AMDA-MB-2312.55.5
Compound BMCF-73.06.0

Antibacterial Activity

The antibacterial potential of 4-((4-Methoxyphenyl)amino)tetrahydrofuran-3-ol has also been investigated, particularly against Helicobacter pylori and other pathogenic bacteria.

The compound appears to disrupt bacterial membrane integrity and inhibit essential metabolic pathways, leading to cell death. Studies have reported minimum inhibitory concentrations (MICs) that suggest effectiveness against resistant strains of bacteria.

Table 3: Antibacterial Activity Overview

PathogenMIC (μg/mL)MBC (μg/mL)Remarks
H. pylori32–6464–128Effective against resistant strains
S. aureus50>100Moderate activity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations on the THF Ring

2.1.1. Sulfonyl vs. Amino Substituents
  • 4-((4-Methoxyphenyl)sulfonyl)tetrahydrofuran-3-ol (1o): Synthesized via a DABSO-based three-component reaction, this β-hydroxy sulfone derivative replaces the amino group with a sulfonyl moiety. The sulfone group increases polarity and hydrogen-bonding capacity, leading to distinct solubility profiles (e.g., colorless oil, 64% yield) compared to amino-substituted analogs. Such sulfones are often explored for antimicrobial or anti-inflammatory activity .
  • 4-((4-Methoxyphenyl)amino)tetrahydrofuran-3-ol: The amino group may enhance nucleophilicity and enable hydrogen bonding, making it more suitable for targeting enzymes or receptors requiring basic nitrogen interactions.
2.1.2. Halogenated and Alkyl-Substituted Analogs
  • Such halogenated analogs are common in agrochemicals, as seen in dinotefuran (a neonicotinoid insecticide) .
  • 3-Amino-2-(4-bromophenyl)tetrahydrofuran-3-carboxylic acid: Incorporates a bromophenyl group and a carboxylic acid, enabling zwitterionic behavior. This amino acid derivative highlights the role of THF rings in mimicking natural substrates for enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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